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Compound of Interest

Compound Name: Volasertib

Cat. No.: B10761796 Get Quote

For researchers and drug development professionals, this guide provides a comprehensive

comparison of clinical trial results for volasertib in combination with chemotherapy against

alternative treatments for Acute Myeloid Leukemia (AML) and advanced solid tumors. The

information is presented through structured data tables, detailed experimental protocols, and

visualizations of the underlying biological pathways.

Volasertib: Targeting the Cell Cycle through PLK1
Inhibition
Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of

multiple stages of mitosis.[1][2] By binding to the ATP-binding pocket of PLK1, volasertib
disrupts the normal progression of the cell cycle, leading to mitotic arrest and subsequent

apoptosis (programmed cell death) in cancer cells.[2][3] This targeted mechanism of action has

shown promise in preclinical models of both hematological malignancies and solid tumors.[4][5]

The FDA granted Breakthrough Therapy designation to volasertib in combination with low-

dose cytarabine for certain AML patients.[1]

Clinical Trial Results: A Comparative Analysis
Acute Myeloid Leukemia (AML) in Elderly Patients Unfit
for Intensive Chemotherapy
A key area of investigation for volasertib has been in older adult patients with newly diagnosed

AML who are not eligible for intensive induction therapy. The pivotal phase 2 and subsequent

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10761796?utm_src=pdf-interest
https://www.benchchem.com/product/b10761796?utm_src=pdf-body
https://www.benchchem.com/product/b10761796?utm_src=pdf-body
https://www.benchchem.com/product/b10761796?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10616588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9201472/
https://www.benchchem.com/product/b10761796?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9201472/
https://epibrain.info/wp-content/uploads/2019/08/Review_Protein-Cell_2010.pdf
https://www.researchgate.net/figure/Plk1-localization-and-substrates-a-During-mitosis-Plk1-localizes-to-distinct_fig2_7897823
https://www.researchgate.net/figure/Recent-phase-3-trials-in-patients-with-platinum-resistant-recurrent-ovarian-cancer_tbl1_374801244
https://www.benchchem.com/product/b10761796?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10616588/
https://www.benchchem.com/product/b10761796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


phase 3 (POLO-AML-2) trials evaluated volasertib in combination with low-dose cytarabine

(LDAC) against LDAC alone.

Table 1: Comparison of Volasertib + LDAC vs. LDAC Alone in Elderly AML Patients

Endpoint Volasertib + LDAC LDAC + Placebo Trial

Objective Response

Rate (ORR)
25.2% - 31.0% 13.3% - 16.8% Phase 2 & 3[6][7][8]

Complete Remission

(CR) + CR with

incomplete blood

count recovery (CRi)

31.0% 13.3% Phase 2[6][8]

Median Overall

Survival (OS)
5.6 - 8.0 months 5.2 - 6.5 months Phase 2 & 3[6][7][8]

Median Event-Free

Survival (EFS)
5.6 months 2.3 months Phase 2[6][8]

Most Common Grade

≥3 Adverse Events

Infections/Infestations

(81.3%), Febrile

Neutropenia (60.4%),

Gastrointestinal AEs

(21%)

Infections/Infestations

(63.5%), Febrile

Neutropenia (29.3%),

Gastrointestinal AEs

(7%)

Phase 3[7]

Fatal Adverse Events
31.2% (most

commonly infections)
18.0% Phase 3[7]

While the Phase 2 trial showed promising results with improved response rates and survival,

the larger Phase 3 POLO-AML-2 trial did not meet its primary endpoint of a statistically

significant improvement in objective response rate at the time of the primary analysis.[7]

Although a final analysis did show a statistically significant improvement in ORR, this did not

translate into an overall survival benefit, which may have been impacted by a higher rate of

fatal infections in the volasertib arm.[7]

Alternative Treatment: Standard Intensive Induction Chemotherapy ("7+3" Regimen)
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For eligible patients, the standard of care for AML induction therapy is a combination of

cytarabine and an anthracycline, commonly known as the "7+3" regimen. This intensive

chemotherapy approach generally yields higher remission rates in younger, fitter patients.

Table 2: Typical Outcomes for Standard "7+3" Induction in AML

Endpoint
"7+3" Regimen (e.g., Cytarabine +
Daunorubicin)

Complete Remission (CR) Rate 60% - 80% (in younger adults)

Median Overall Survival (OS) Varies significantly with age and risk factors

Common Grade ≥3 Adverse Events

Myelosuppression (neutropenia,

thrombocytopenia, anemia), infections,

mucositis, nausea, vomiting

Note: Direct comparison of "7+3" outcomes with the volasertib + LDAC trials is challenging

due to the different patient populations (intensive therapy-eligible vs. ineligible).

Advanced Solid Tumors
Volasertib has also been investigated in combination with platinum-based chemotherapy in

patients with heavily pretreated advanced solid tumors. A phase 1 dose-escalation trial

evaluated its safety and preliminary efficacy.

Table 3: Volasertib in Combination with Platinum Agents in Advanced Solid Tumors
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Endpoint
Volasertib +
Cisplatin (n=30)

Volasertib +
Carboplatin (n=31)

Trial

Partial Response (PR) 2 patients 2 patients Phase 1[1][5]

Stable Disease (SD) 11 patients 6 patients Phase 1[1][5]

Most Common Cycle

1 Dose-Limiting

Toxicities (DLTs)

Thrombocytopenia,

Neutropenia, Fatigue

Thrombocytopenia,

Neutropenia, Fatigue
Phase 1[1][5]

Maximum Tolerated

Dose (MTD)

Volasertib 300 mg +

Cisplatin 100 mg/m²

Volasertib 300 mg +

Carboplatin AUC6
Phase 1[1][5]

Alternative Treatments for Platinum-Resistant Solid Tumors

For patients with platinum-resistant solid tumors, such as ovarian cancer, treatment options

often involve single-agent non-platinum chemotherapy.

Table 4: Efficacy of Single-Agent Chemotherapy in Platinum-Resistant Ovarian Cancer

Treatment
Objective Response Rate
(ORR)

Median Progression-Free
Survival (PFS)

Pegylated Liposomal

Doxorubicin
10% - 20% 3.1 - 3.9 months

Paclitaxel 15% - 22% 3.0 - 3.5 months

Topotecan 13% - 14% 3.1 - 4.5 months

Gemcitabine 13% - 19% 3.6 - 4.7 months

Note: These are general outcomes from various studies and not from a direct head-to-head

comparison with the volasertib combination.[9][10]

Experimental Protocols
Volasertib + Low-Dose Cytarabine (POLO-AML-2)
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Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[7][11]

Patient Population: Patients aged 65 years or older with previously untreated AML who were

ineligible for intensive remission induction therapy.[7][11]

Treatment Arms:

Volasertib Arm: Volasertib 350 mg administered as a 2-hour intravenous infusion on days

1 and 15 of a 4-week cycle, in combination with low-dose cytarabine (LDAC) 20 mg

administered subcutaneously twice daily on days 1-10.[7]

Placebo Arm: Placebo administered intravenously on days 1 and 15, in combination with

LDAC as above.[7]

Primary Endpoint: Objective response rate (ORR), defined as complete remission (CR) or

CR with incomplete blood count recovery (CRi).[7]

Key Secondary Endpoint: Overall survival (OS).[7]

Volasertib + Platinum Agents in Solid Tumors
(NCT00969761)

Study Design: A phase 1, open-label, 3+3 dose-escalation trial.[1][5]

Patient Population: Patients with advanced/metastatic solid tumors who had progressed on

standard therapies.[1]

Treatment Arms:

Arm A: Volasertib (100-350 mg) as a single intravenous infusion on day 1, in combination

with cisplatin (60-100 mg/m²) on day 1 of a 3-week cycle.[1]

Arm B: Volasertib (100-350 mg) as a single intravenous infusion on day 1, in combination

with carboplatin (AUC4-6) on day 1 of a 3-week cycle.[1]

Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting

toxicities (DLTs) of the combinations.[1]
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Signaling Pathway and Experimental Workflow
PLK1 Signaling Pathway
Volasertib exerts its effect by inhibiting PLK1, a crucial kinase in the regulation of the cell

cycle. The diagram below illustrates the central role of PLK1 in mitotic progression and its

interaction with other key cellular proteins.

Upstream Regulators

Downstream Effectors & Processes

CDK1/Cyclin B

PLK1

Activates

Aurora A

Activates

Cdc25C

Activates

Wee1/Myt1

Inhibits

APC/C

Activates

BRCA1

Regulates

MYC

Stabilizes

Spindle Assembly Cytokinesis

Mitotic Entry

Mitotic Exit

DNA Damage
Response

Volasertib

Click to download full resolution via product page

Caption: Simplified PLK1 signaling pathway in cell cycle regulation.

Experimental Workflow for a Phase 3 Clinical Trial
The following diagram outlines a typical workflow for a randomized, double-blind, placebo-

controlled phase 3 clinical trial, such as the POLO-AML-2 study.
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Caption: Phase 3 randomized controlled trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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